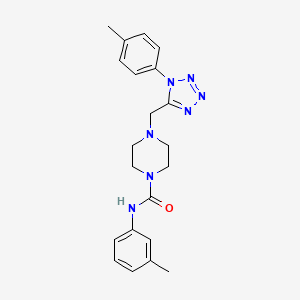
N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, due to its complex molecular structure, is not directly referenced in the scientific literature. However, the synthesis and applications of structurally related compounds provide valuable insights into the potential scientific research applications of such complex molecules. Piperazine derivatives, in general, are key scaffolds in medicinal chemistry, demonstrating various biological activities and potential therapeutic applications.
Heterocyclic Compound Synthesis : Piperazine derivatives serve as privileged scaffolds in medicinal chemistry due to their versatility in drug design and synthesis. A novel approach for synthesizing heterocyclic carboxamides, which are potential antipsychotic agents, involves evaluating these compounds' binding to dopamine and serotonin receptors. This methodology could potentially be applied to the synthesis and evaluation of this compound for similar biological activities (Norman et al., 1996).
Antimicrobial and Antiviral Agents : The synthesis of novel compounds with potential antimicrobial and antiviral activities highlights the importance of piperazine and pyrazole derivatives in developing new therapeutic agents. These compounds are evaluated against various bacterial and fungal strains, indicating the broad spectrum of potential applications for piperazine-based molecules in combating infectious diseases (Jadhav et al., 2017).
Biofilm Inhibition : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their bacterial biofilm inhibition capabilities. These compounds, particularly those with specific substituents, demonstrated promising activities against MRSA, VRE, and other bacterial strains, highlighting the potential of piperazine derivatives in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Enantioselective Synthesis : The development of stereoselective synthesis methodologies for complex molecules like this compound can significantly impact the pharmaceutical industry. Enantioselective processes for preparing CGRP receptor inhibitors demonstrate the importance of achieving specific stereochemistry in medicinal compounds for enhanced efficacy and reduced side effects (Cann et al., 2012).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-16-6-8-19(9-7-16)28-20(23-24-25-28)15-26-10-12-27(13-11-26)21(29)22-18-5-3-4-17(2)14-18/h3-9,14H,10-13,15H2,1-2H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJXFSAPHOUJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
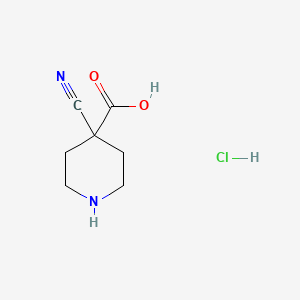
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2936348.png)
![2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2936349.png)
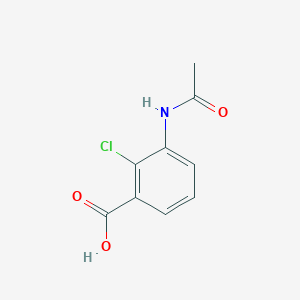
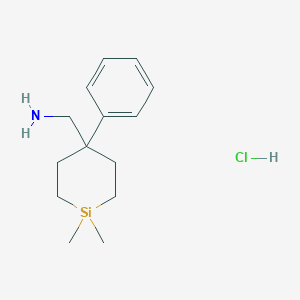
![4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2936354.png)
![N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2936355.png)
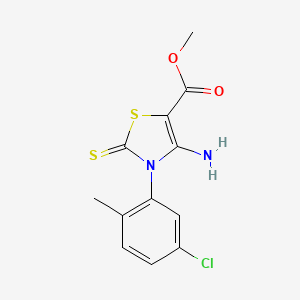
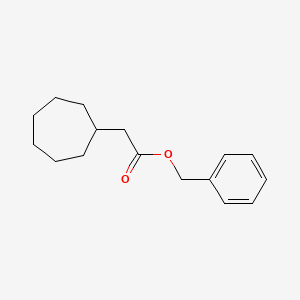
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2936359.png)
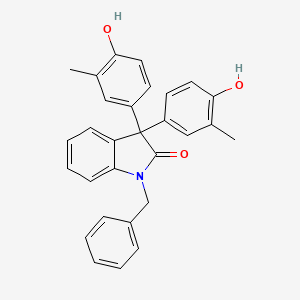
![1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936363.png)
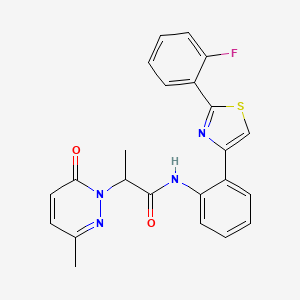
![1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2936367.png)
